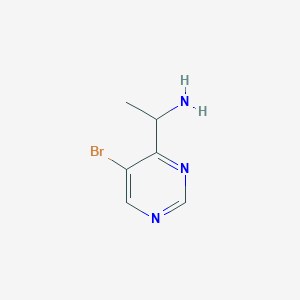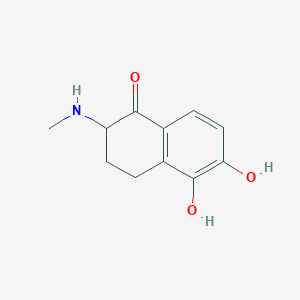
5,6-Dihydroxy-2-(methylamino)-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydroxy-2-(methylamino)-3,4-dihydronaphthalen-1(2H)-one: These are polycyclic aromatic compounds containing a tetralin moiety, which consists of a benzene fused to a cyclohexane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxy-2-(methylamino)-3,4-dihydronaphthalen-1(2H)-one involves several steps. One common method includes the reduction of a naphthalene derivative followed by methylation and hydroxylation reactions. The specific reaction conditions, such as temperature, pressure, and solvents, can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include continuous flow reactors and advanced purification techniques to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5,6-Dihydroxy-2-(methylamino)-3,4-dihydronaphthalen-1(2H)-one is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block for various chemical reactions and studies .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and signaling pathways. It is used in experiments to understand its role in biological systems .
Medicine: In medicine, the compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 5,6-Dihydroxy-2-(methylamino)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets in cells. It may act as an agonist or antagonist of certain receptors, influencing signaling pathways and cellular responses. The exact molecular targets and pathways can vary depending on the context of its use .
Comparación Con Compuestos Similares
5,6-Dihydroxyindole-2-carboxylic acid: A biosynthetic precursor of melanins with similar structural features.
5,6-Dihydroxy-2-methylaminotetralin: Another tetralin derivative with comparable chemical properties.
Uniqueness: 5,6-Dihydroxy-2-(methylamino)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern and the presence of both hydroxyl and methylamino groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
5,6-dihydroxy-2-(methylamino)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H13NO3/c1-12-8-4-2-7-6(10(8)14)3-5-9(13)11(7)15/h3,5,8,12-13,15H,2,4H2,1H3 |
Clave InChI |
KVQODNTVZFTUMJ-UHFFFAOYSA-N |
SMILES canónico |
CNC1CCC2=C(C1=O)C=CC(=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


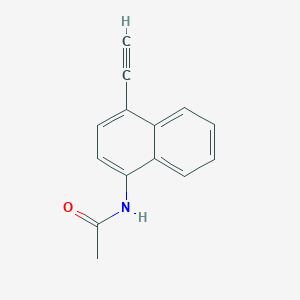

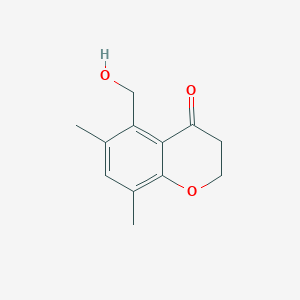



![1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride](/img/structure/B11895008.png)
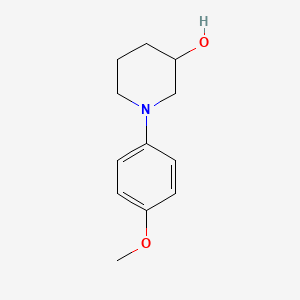
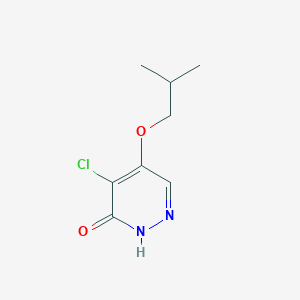



![4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11895044.png)
